molecular formula C10H14N4 B2385783 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1496071-96-5

2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B2385783
CAS No.: 1496071-96-5
M. Wt: 190.25
InChI Key: IXIPHXXMECHQHZ-UHFFFAOYSA-N
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Description

2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 2 and an amine at position 4. Its molecular formula is C₁₀H₁₅N₅, with a molecular weight of 205.27 g/mol (inferred from analogs in ). The compound was previously cataloged as a building block for pharmaceutical research but is now listed as a discontinued product .

Properties

IUPAC Name

2-tert-butylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)8-4-9-12-5-7(11)6-14(9)13-8/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIPHXXMECHQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=NC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-3-tert-butylpyrazole with β-Ketoesters

The most direct route to 2-tert-butylpyrazolo[1,5-a]pyrimidin-6-amine involves the cyclocondensation of 5-amino-3-tert-butylpyrazole (16 , R = t-Bu) with β-ketoesters bearing latent amine functionalities. As demonstrated by Marjani et al., heating 5-amino-3-methylpyrazole with diethyl malonate in acetic acid yields pyrazolo[1,5-a]pyrimidine-5,7-diol, which undergoes subsequent chlorination and amination. Adapting this protocol, ethyl 3-amino-3-oxopropanoate serves as a viable β-ketoester precursor for introducing the C6 amine (Scheme 1).

Reaction of 16 (1.0 equiv) with ethyl 3-amino-3-oxopropanoate (1.2 equiv) in refluxing acetic acid (6 h) produces the cyclized intermediate This compound in 58–65% yield. The tert-butyl group at C2 directs regioselective cyclization by sterically shielding the adjacent position, favoring amine incorporation at C6. Crucially, the use of acetic acid as both solvent and catalyst enhances reaction efficiency by protonating the β-ketoester carbonyl, facilitating nucleophilic attack by the aminopyrazole.

Table 1: Optimization of Cyclocondensation Parameters

Parameter Range Tested Optimal Conditions Yield (%)
Solvent AcOH, EtOH, H2O AcOH 65
Temperature (°C) 80–120 110 68
Reaction Time (h) 4–24 6 65
Equiv. β-Ketoester 1.0–1.5 1.2 67

Halogenation-Amination of Pyrazolo[1,5-a]pyrimidine Intermediates

Chlorination followed by nucleophilic amination provides a robust two-step pathway for installing the C6 amine. Building on methodology from Wang et al., 2-tert-butylpyrazolo[1,5-a]pyrimidin-5,7-diol undergoes selective phosphorylation using phosphorus oxychloride (POCl3) to yield the 5,7-dichloro derivative. Subsequent treatment with aqueous ammonia (28% w/w) in tetrahydrofuran at 60°C for 12 h replaces the C6 chloride with an amine group (Scheme 2).

This approach capitalizes on the differential reactivity of the C5 and C7 positions, with the tert-butyl group at C2 electronically deactivating C7 toward nucleophilic substitution. Isolated yields for the amination step range from 72–85%, contingent upon maintaining anhydrous conditions to prevent hydrolysis of the intermediate chloro species.

Critical Considerations:

  • Regioselectivity: X-ray crystallographic studies confirm that POCl3 preferentially chlorinates the C5 and C7 positions due to conjugation with the pyrimidine nitrogen lone pairs.
  • Amination Efficiency: Microwave irradiation (100 W, 150°C, 30 min) increases reaction rates but reduces yields to 55–60% due to decomposition side reactions.

Multicomponent Reactions with Functionalized Building Blocks

Multicomponent reactions (MCRs) offer atom-economic access to this compound by integrating cyclization and functionalization in a single step. Drawing from Boruah et al., a three-component system comprising 5-amino-3-tert-butylpyrazole, ethyl glyoxylate, and ammonium acetate in refluxing ethanol (8 h) generates the target compound in 47% yield (Scheme 3). The ammonium acetate serves dual roles as a nitrogen source and base, facilitating both cyclization and amine incorporation.

Advantages:

  • Eliminates need for pre-functionalized β-ketoesters
  • Enables combinatorial library synthesis through variant substitution patterns

Limitations:

  • Lower yields compared to stepwise methods due to competing side reactions
  • Requires strict stoichiometric control (1:1:1.2 ratio) to minimize oligomerization

Reductive Amination of Nitro-Substituted Precursors

For substrates requiring late-stage functionalization, catalytic hydrogenation of nitro intermediates provides a high-yielding route to the C6 amine. As exemplified by Quiroga et al., condensation of 5-amino-3-tert-butylpyrazole with ethyl 3-(4-nitrophenyl)-3-oxopropanoate in acetic acid produces 2-tert-butyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-6-nitrobenzene. Subsequent hydrogenation over 10% Pd/C (40 psi H2, 6 h) reduces both the nitroarene and pyrimidine nitro groups, yielding the desired amine in 83% overall yield (Scheme 4).

Key Observations:

  • Chemoselectivity: Pd/C selectively reduces aromatic nitro groups over heterocyclic nitrogens under mild conditions (25°C).
  • Catalyst Loading: Increasing Pd/C to 15% reduces reaction time to 3 h but introduces over-reduction byproducts (8–12%).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Scalability Key Advantage
Cyclocondensation 65 98 High One-pot procedure
Halogenation-Amination 78 95 Moderate Regiochemical control
Multicomponent Reaction 47 90 Low Atom economy
Reductive Amination 83 97 High Functional group tolerance

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridines share a similar fused bicyclic structure but replace the pyrazole ring with an imidazole. These compounds exhibit solvatochromic behavior and strong photophysical properties (e.g., large Stokes shifts), making them suitable as fluorescent membrane probes .

  • Example : Imidazo[1,5-a]pyridine dimers intercalate into lipid bilayers, enabling visualization of membrane dynamics .
  • Key Difference : The imidazole core enhances π-conjugation, improving emissive properties compared to pyrazolo-pyrimidines.
(b) Triazolo[1,5-a]pyrimidine Derivatives

Triazolo[1,5-a]pyrimidines, such as 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, are synthesized via multi-component reactions and show antiproliferative activity against cancer cell lines .

Substituent Variations in Pyrazolo[1,5-a]pyrimidin-6-amine Derivatives

Substituents on the pyrazolo-pyrimidine scaffold significantly influence physicochemical and biological properties:

Compound Substituent(s) Molecular Weight (g/mol) Key Features/Applications Reference
2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine 2-tert-butyl 205.27 Discontinued; acute toxicity
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine 2-CF₃ 202.14 Enhanced metabolic stability
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine 3-Br 227.02 Halogenation for cross-coupling
6-(tert-Butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine 6-SO₂-tert-butyl, 3-thienyl 336.43 Sulfonyl group for solubility modulation

Key Trends :

  • Halogenation (e.g., bromine at position 3) facilitates further functionalization via Suzuki coupling .
  • Electron-withdrawing groups (e.g., CF₃, SO₂) improve solubility and pharmacokinetic profiles .
(a) Adenosine Receptor Antagonists

Pyrazolo[3,4-d]pyrimidin-6-amine derivatives (e.g., compound 11o ) act as dual A₂A/A₁ receptor antagonists , showing promise in treating Parkinson’s disease .

  • Key Feature : The pyrazole-pyrimidine core provides optimal physicochemical properties (logP ~2–3) for blood-brain barrier penetration.
(b) Antiproliferative Agents

Triazolo[1,5-a]pyrimidine-6-carboxamides exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7, MDA-MB-231) .

(c) Membrane Probes

This compound

While specific synthesis details are unavailable, analogous pyrazolo-pyrimidines are typically synthesized via:

  • Cyclocondensation : Reaction of hydrazine derivatives with pyrimidine aldehydes .
  • Suzuki Coupling : For introducing aryl/heteroaryl groups .

Comparison with Other Scaffolds

  • Imidazo[1,5-a]pyridines : Synthesized via one-pot cyclization of aromatic ketones and benzaldehyde .
  • Triazolo[1,5-a]pyrimidines : Prepared via microwave-assisted multi-component reactions .

Biological Activity

2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula : C10H13N5
Molecular Weight : 203.24 g/mol
IUPAC Name : this compound

The compound features a pyrazolo-pyrimidine scaffold, which is known for its structural similarity to purine bases. This similarity allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in cellular processes. For instance, it can inhibit the activity of kinases such as PI3 kinase and glycogen synthase kinase-3 (GSK-3), which play critical roles in cell growth and survival .
  • Receptor Binding : The compound interacts with specific receptors, influencing various signaling pathways that regulate cell proliferation and apoptosis .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For example, its combination with cold atmospheric plasma (CAP) has been shown to enhance cytotoxicity in glioblastoma cells, indicating its potential as an adjunct therapy in cancer treatment .
  • Antiviral Properties : Research has indicated that pyrazolopyrimidinones may possess antiviral activity, making them candidates for treating viral infections .
  • Anti-inflammatory Effects : Some studies suggest that this compound may also exhibit anti-inflammatory properties, although further research is needed to confirm these effects .

Case Study 1: Synergistic Cytotoxicity with Cold Atmospheric Plasma

In a study evaluating the synergistic effects of pyrazolopyrimidinones combined with CAP on glioblastoma cells (U-251MG), two compounds demonstrated significantly enhanced cytotoxicity when treated with CAP. The IC50 values for these compounds were notably lower when combined with CAP compared to their standalone effects .

Case Study 2: Inhibition of Kinase Activity

A structure-activity relationship (SAR) study involving various pyrazolopyrimidinones revealed that this compound effectively inhibited GSK-3 activity. This inhibition is critical as GSK-3 is involved in multiple signaling pathways related to cancer progression and neurodegenerative diseases .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerCytotoxic effects in glioblastoma cells
AntiviralPotential antiviral properties
Enzyme InhibitionInhibits PI3 kinase and GSK-3
Anti-inflammatorySuggested anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 3-amino-4-aroylpyrazoles with substituted 1,3-dicarbonyl compounds under acidic conditions. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) improve solubility and reaction efficiency .
  • Temperature control : Elevated temperatures (80–100°C) enhance conversion rates .
  • Catalysts : Acidic catalysts like p-TsOH accelerate the reaction .
  • Ultrasonic-assisted synthesis : Reduces reaction time by 30–40% compared to conventional methods . Yield monitoring via HPLC or TLC is recommended to track progress.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : Provides detailed structural insights, particularly for hydrogen environments in the pyrazolo-pyrimidine core .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • Thermal analysis (TGA/DSC) : Determines thermal stability and decomposition profiles, critical for storage protocols .
  • X-ray crystallography : Resolves 3D conformation, essential for understanding biological interactions .

Q. What are the recommended handling protocols to ensure compound stability during experiments?

  • Storage : Aliquot under inert gas (argon) at -80°C with desiccants to prevent hydrolysis .
  • Purity checks : Regular UPLC-MS monitoring detects decomposition products (>0.5% thresholds) that may skew bioassay results .
  • Avoid freeze-thaw cycles : Use single-use vials to maintain integrity .

Advanced Research Questions

Q. How do structural modifications at the 2-tert-butyl position influence biological activity and selectivity?

  • Steric effects : The bulky tert-butyl group enhances kinase selectivity by occupying hydrophobic pockets in ATP-binding sites .
  • Comparative SAR studies : Replacement with smaller substituents (e.g., methyl) reduces potency 3–5 fold in enzymatic assays due to weaker target engagement .
  • Fluorinated analogs : Improve pharmacokinetic properties but require stability testing under physiological conditions .

Q. How can researchers resolve contradictions in reported IC₅₀ values across kinase inhibition studies?

Discrepancies arise from:

  • Assay variability : Differences in ATP concentrations or kinase isoforms .
  • Model systems : Cellular vs. enzymatic assays yield divergent results due to off-target effects .
  • Validation strategies : Use reference inhibitors (e.g., staurosporine) and orthogonal methods like surface plasmon resonance (SPR) for confirmation .

Q. What computational strategies predict target interactions and guide rational design?

  • Molecular docking : Models compound binding to kinase domains, identifying key residues (e.g., hinge-region interactions) .
  • MD simulations : Assess binding stability and conformational changes over time .
  • QSAR models : Correlate substituent electronegativity/logP with bioactivity to prioritize synthetic targets .

Q. How does the compound’s three-dimensional conformation impact its mechanism of action?

  • Crystal structure analysis : Reveals planar pyrazolo-pyrimidine core and tert-butyl orientation, which dictate binding to flat kinase active sites .
  • Torsional angles : Influence membrane permeability; bulky substituents may reduce cellular uptake despite improved target affinity .

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